molecular formula C22H25N3O3 B2763895 N-(4-methylbenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892264-14-1

N-(4-methylbenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No. B2763895
CAS RN: 892264-14-1
M. Wt: 379.46
InChI Key: RVCGMYFGKBPNIC-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C22H25N3O3 and its molecular weight is 379.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Medicinal Chemistry Applications

  • Synthesis of Alkaloid Structures

    A practical method for converting carboxylic acids to the corresponding carboxamides, mediated by niobium pentachloride under mild conditions, has been described. This method was utilized in the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloid structures, which are of interest due to their potential medicinal properties (Nery et al., 2003).

  • Radioligand Binding Studies

    Methoxylated 1,2,3,4-tetrahydroisoquinoliniums derived from N-methyl-laudanosine and N-methyl-noscapine were synthesized and evaluated for their affinity for apamin-sensitive binding sites. These studies contribute to the understanding of ligands for Ca2+-activated K+ channels, which are important in neurological research (Graulich et al., 2006).

  • Anticonvulsant Activity

    N-(substituted)-1-methyl-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxamides were designed, synthesized, and evaluated for their anticonvulsant activity. Most compounds exhibited potent anticonvulsant activities in maximal electroshock (MES) and pentylenetetrazol (PTZ) tests, highlighting the potential of these compounds in treating seizure disorders (Deepakumari et al., 2016).

  • Inhibition of Dihydrofolate Reductase (DHFR)

    N9-substituted 2,4-diaminoquinazolines were synthesized and evaluated as inhibitors of Pneumocystis carinii and Toxoplasma gondii DHFR. These studies are crucial for the development of treatments against infections caused by these organisms (Gangjee et al., 2008).

Chemical Synthesis and Characterization

  • Substituted Benzamides and Thiono-Oxo Derivatives

    Research on substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and their thiono-oxo equivalents focuses on the synthesis of compounds with potential biological activity. These studies contribute to the expansion of available chemical entities for further pharmacological evaluation (Chau et al., 1982).

  • Antimicrobial Activity

    1-(Substitutedbenzylidene)-4-(4-(2-(methyl/phenyl)-4-oxoquinazolin-3(4H)-yl)phenyl)semicarbazide derivatives were synthesized and tested for their in vitro antibacterial and antifungal properties. These compounds showed activity against a range of microorganisms, indicating their potential as antimicrobial agents (Saravanan et al., 2015).

properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-3-4-5-12-25-21(27)18-11-10-17(13-19(18)24-22(25)28)20(26)23-14-16-8-6-15(2)7-9-16/h6-11,13H,3-5,12,14H2,1-2H3,(H,23,26)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCGMYFGKBPNIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=C(C=C3)C)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylbenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

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